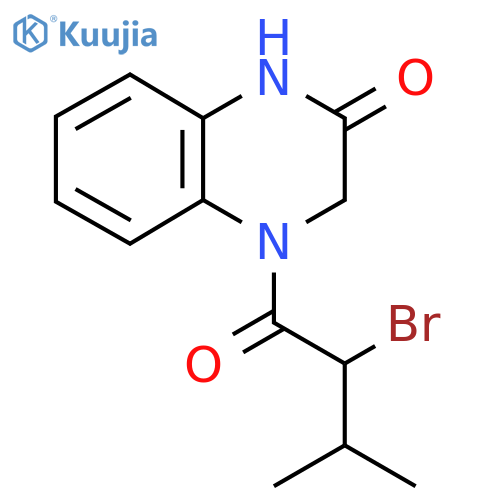Cas no 1042811-60-8 (4-(2-Bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one)

1042811-60-8 structure
商品名:4-(2-Bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one
CAS番号:1042811-60-8
MF:C13H15BrN2O2
メガワット:311.174402475357
MDL:MFCD11538677
CID:5069303
4-(2-Bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(2-bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one
- 4-(2-bromo-3-methylbutanoyl)-1,3-dihydroquinoxalin-2-one
- 4-(2-Bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one
-
- MDL: MFCD11538677
- インチ: 1S/C13H15BrN2O2/c1-8(2)12(14)13(18)16-7-11(17)15-9-5-3-4-6-10(9)16/h3-6,8,12H,7H2,1-2H3,(H,15,17)
- InChIKey: FEDLSQZRFIEOEB-UHFFFAOYSA-N
- ほほえんだ: BrC(C(N1CC(NC2C=CC=CC1=2)=O)=O)C(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 346
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 49.4
4-(2-Bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B808880-50mg |
4-(2-Bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one |
1042811-60-8 | 50mg |
$ 185.00 | 2022-06-06 | ||
| Enamine | EN300-29156-10.0g |
4-(2-bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one |
1042811-60-8 | 95% | 10.0g |
$3314.0 | 2023-02-14 | |
| Enamine | EN300-29156-10g |
4-(2-bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one |
1042811-60-8 | 95% | 10g |
$3315.0 | 2023-09-06 | |
| 1PlusChem | 1P019LG9-50mg |
4-(2-bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one |
1042811-60-8 | 95% | 50mg |
$275.00 | 2023-12-26 | |
| Enamine | EN300-29156-0.5g |
4-(2-bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one |
1042811-60-8 | 95% | 0.5g |
$601.0 | 2023-09-06 | |
| Enamine | EN300-29156-5.0g |
4-(2-bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one |
1042811-60-8 | 95% | 5.0g |
$2235.0 | 2023-02-14 | |
| TRC | B808880-10mg |
4-(2-Bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one |
1042811-60-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
| Enamine | EN300-29156-0.05g |
4-(2-bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one |
1042811-60-8 | 95% | 0.05g |
$179.0 | 2023-09-06 | |
| Enamine | EN300-29156-0.25g |
4-(2-bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one |
1042811-60-8 | 95% | 0.25g |
$383.0 | 2023-09-06 | |
| Enamine | EN300-29156-2.5g |
4-(2-bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one |
1042811-60-8 | 95% | 2.5g |
$1509.0 | 2023-09-06 |
4-(2-Bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one 関連文献
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
1042811-60-8 (4-(2-Bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one) 関連製品
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 2230780-65-9(IL-17A antagonist 3)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
